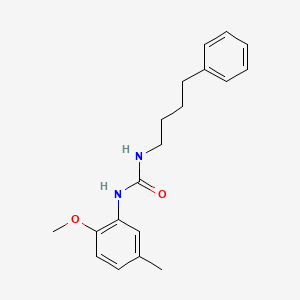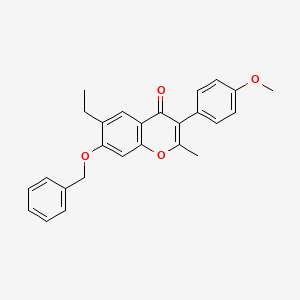
N-(2-methoxy-5-methylphenyl)-N'-(4-phenylbutyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-methoxy-5-methylphenyl)-N'-(4-phenylbutyl)urea, commonly known as A-769662, is a small molecule activator of AMP-activated protein kinase (AMPK). AMPK is a key regulator of cellular energy homeostasis and metabolic pathways. A-769662 has been studied extensively for its potential therapeutic applications in various metabolic disorders, including diabetes, obesity, and cancer.
Mecanismo De Acción
A-769662 activates N-(2-methoxy-5-methylphenyl)-N'-(4-phenylbutyl)urea by binding to the regulatory γ subunit of the enzyme. This leads to a conformational change in the enzyme that increases its activity. N-(2-methoxy-5-methylphenyl)-N'-(4-phenylbutyl)urea activation leads to the inhibition of anabolic pathways and the activation of catabolic pathways, which leads to an increase in cellular energy levels. This results in improved glucose uptake, fatty acid oxidation, and mitochondrial biogenesis.
Biochemical and Physiological Effects:
A-769662 has been shown to have a number of biochemical and physiological effects. In skeletal muscle cells, A-769662 increases glucose uptake and fatty acid oxidation by activating N-(2-methoxy-5-methylphenyl)-N'-(4-phenylbutyl)urea. In the liver, A-769662 reduces hepatic glucose production by inhibiting gluconeogenesis. In adipose tissue, A-769662 increases fatty acid oxidation and mitochondrial biogenesis. A-769662 has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of A-769662 is its specificity for N-(2-methoxy-5-methylphenyl)-N'-(4-phenylbutyl)urea activation. This allows researchers to study the effects of N-(2-methoxy-5-methylphenyl)-N'-(4-phenylbutyl)urea activation in various metabolic pathways without the confounding effects of non-specific activators. However, A-769662 has been shown to have off-target effects on other enzymes, such as protein kinase A and protein kinase C. This can lead to unintended effects on cellular processes.
Direcciones Futuras
There are several future directions for research on A-769662. One area of interest is the potential therapeutic applications of A-769662 in metabolic disorders, such as diabetes and obesity. Another area of interest is the development of more potent and selective N-(2-methoxy-5-methylphenyl)-N'-(4-phenylbutyl)urea activators that can be used in clinical settings. Additionally, further research is needed to understand the off-target effects of A-769662 and how they can be minimized.
Métodos De Síntesis
A-769662 can be synthesized using a multi-step process that involves the reaction of 2-methoxy-5-methylphenylamine with 4-phenylbutylisocyanate to form the corresponding urea intermediate, which is then converted to A-769662 by reacting with trifluoroacetic anhydride in the presence of triethylamine. The synthesis of A-769662 is a complex process that requires expertise in organic chemistry.
Aplicaciones Científicas De Investigación
A-769662 has been extensively studied for its potential therapeutic applications in various metabolic disorders. In preclinical studies, A-769662 has been shown to improve glucose uptake and insulin sensitivity in skeletal muscle cells, reduce hepatic glucose production, and increase fatty acid oxidation in adipose tissue. A-769662 has also been shown to have anti-cancer properties by inducing apoptosis in cancer cells.
Propiedades
IUPAC Name |
1-(2-methoxy-5-methylphenyl)-3-(4-phenylbutyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N2O2/c1-15-11-12-18(23-2)17(14-15)21-19(22)20-13-7-6-10-16-8-4-3-5-9-16/h3-5,8-9,11-12,14H,6-7,10,13H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJWQHFUKTFWDTH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)NCCCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49827265 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Methoxy-5-methylphenyl)-3-(4-phenylbutyl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[4-(1-naphthyl)-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinolin-8-yl]ethanone](/img/structure/B5144188.png)
![N-({[4-(4-chlorophenoxy)phenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5144204.png)
![5-acetyl-4-(2-chlorophenyl)-2-[(2-ethoxyethyl)thio]-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B5144212.png)
![6-phenyl-6H-benzo[b]indeno[1,2-e][1,4]thiazepin-5-ol](/img/structure/B5144222.png)
![N-(2-chloro-3-pyridinyl)-5-[(dimethylamino)sulfonyl]-2-methoxybenzamide](/img/structure/B5144228.png)
![N-benzyl-5-[(3,4-difluorophenoxy)methyl]-N-(2-hydroxyethyl)-3-isoxazolecarboxamide](/img/structure/B5144233.png)
![2-{4-[(7-chloro-3,5-dimethyl-1-benzofuran-2-yl)carbonyl]-1-piperazinyl}pyrazine](/img/structure/B5144241.png)



![1-allyl-5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5144267.png)
![N-{2-[4-(4-bromobenzoyl)-1-piperazinyl]ethyl}-N'-(4-fluorophenyl)ethanediamide](/img/structure/B5144274.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-ethoxyphenyl 2-iodobenzoate](/img/structure/B5144286.png)
![6-{[(5-amino-4H-1,2,4-triazol-3-yl)thio]acetyl}-4-ethyl-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B5144287.png)